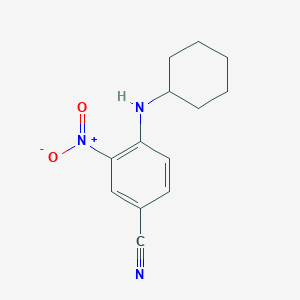

4-(cyclohexylamino)-3-nitrobenzonitrile

概要

説明

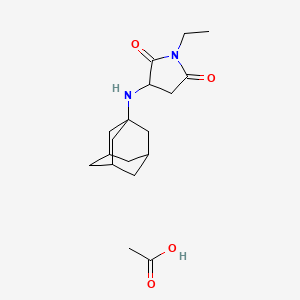

4-(Cyclohexylamino)-3-nitrobenzonitrile is a chemical compound that has garnered interest within the scientific community due to its unique structure and potential for various chemical applications. The specific details about this compound, such as its synthesis, molecular structure, and properties, are critical for understanding its potential uses in different fields of research.

Synthesis Analysis

The synthesis of compounds related to this compound involves several steps, including nitration and cyclization reactions. For example, reactions involving nitrobenzonitrile oxides and dipolarophiles have been studied for the synthesis of isoxazoles, demonstrating the reactivity and regiochemistry of these compounds through experimental and theoretical studies (Dorostkar-Ahmadi et al., 2011). Similarly, the formation of cyanonitro-3-cyclohexen-1-ones from reactions of tetramethylbenzonitriles with fuming nitric acid shows the versatility of nitrobenzonitriles in synthetic chemistry (Suzuki et al., 1978).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be studied using various spectroscopic methods. For instance, vibrational analysis through quantum chemical calculations has been employed to investigate the structure of similar compounds like 4-chloro-3-nitrobenzonitrile (Sert et al., 2013). These studies provide insights into the bond lengths, bond angles, and overall geometry of the molecule.

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs highlight the compound's reactivity and potential for further derivatization. Research into regiospecific substitution reactions, for instance, offers a glimpse into how functional groups in these molecules react under different conditions (Shevelev et al., 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its handling and application in chemical synthesis. Studies on similar nitrobenzonitriles have measured these properties across various organic solvents, offering a foundation for understanding the solubility and stability of these compounds (Chen et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles, electrophiles, and radicals, define the potential applications of this compound in organic synthesis and material science. Investigations into nucleophilic aromatic substitutions, for instance, shed light on how these molecules interact with other chemical species and how they can be transformed into complex structures (Giannopoulos et al., 2000).

科学的研究の応用

Thermophysical Properties

One study explored the thermophysical behavior of nitrobenzonitriles, including 4-(cyclohexylamino)-3-nitrobenzonitrile, by differential scanning calorimetry. This research measured the temperatures, enthalpies, and entropies of the fusion processes of these compounds, offering critical data for understanding their physical properties under various temperature conditions (Jiménez et al., 2002).

Chemical Reactivity and Regiochemistry

Another study focused on the reactivity and regiochemistry of isoxazoles derived from 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide. This research provides insights into the chemical behavior and potential applications of this compound in synthesizing new compounds, utilizing theoretical and experimental methods (Dorostkar-Ahmadi et al., 2011).

Hydrogenation Processes

Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst highlighted the influence of the nitro group's position relative to the nitrile group. This study is significant for understanding the chemical transformations of this compound under different conditions and the formation of various intermediates (Koprivova & Červený, 2008).

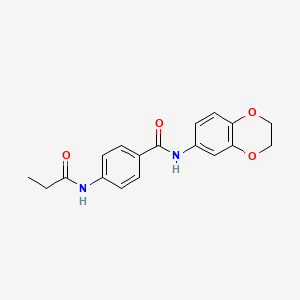

Potential in Drug Synthesis

A key application of nitrobenzonitriles is in the synthesis of anticancer drugs. One study reported a one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones, which are precursors for making economically viable anticancer drugs such as gefitinib and erlotinib HCl. This demonstrates the potential of this compound in pharmaceutical synthesis (Reddy et al., 2007).

Interaction with DNA/RNA

There's also research examining how 4-amino-3-nitrobenzonitrile base pairs with various nucleobases, comparing them to natural Watson-Crick pairs. This study has implications for understanding the disruptive potential of this compound on DNA/RNA helix formation, which can be relevant in antiviral drug development (Palafox et al., 2022).

Solubility and Solvent Interaction

The solubility of nitrobenzonitriles in various solvents is another crucial aspect of research. A study measuring the solubility of 3-nitrobenzonitrile in different organic solvents provides valuable data on how this compound might behave in various solvent environments (Chen et al., 2017).

Vibrational Analysis for Material Characterization

Vibrational analysis of nitrobenzonitriles, like 4-chloro-3-nitrobenzonitrile, provides insight into the molecular structure, which is crucial for material characterization and potential applications in various fields (Sert et al., 2013).

作用機序

Target of Action

Compounds with similar structures have been found to interact withBifunctional Epoxide Hydrolase 2 . This enzyme plays a crucial role in the detoxification of epoxide-containing xenobiotics .

Mode of Action

This interaction could lead to changes in the enzyme’s function, potentially affecting the detoxification of certain substances in the body .

Biochemical Pathways

Given its potential interaction with bifunctional epoxide hydrolase 2, it may influence pathways related to the metabolism and detoxification of xenobiotic substances .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its potential interaction with bifunctional epoxide hydrolase 2, it may influence the detoxification processes within the body .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its activity .

特性

IUPAC Name |

4-(cyclohexylamino)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-9-10-6-7-12(13(8-10)16(17)18)15-11-4-2-1-3-5-11/h6-8,11,15H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKGVGODXVADPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388097 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28096-55-1 | |

| Record name | 4-(cyclohexylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate acetate](/img/structure/B4235682.png)

![ethyl [4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]carbamate](/img/structure/B4235684.png)

![N-ethyl-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4235693.png)

![methyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4235701.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4235711.png)

![3-[2-oxo-2-(2-thienyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4235719.png)

![2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B4235745.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4235758.png)

![2-methyl-5-{[(4-phenoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4235777.png)